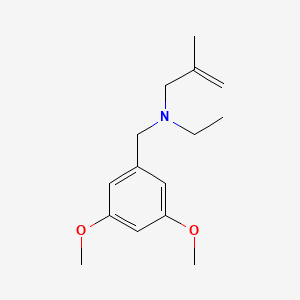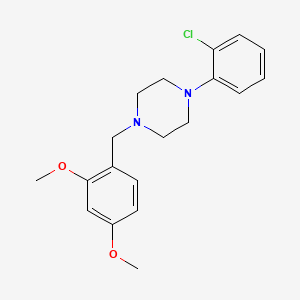
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide, also known as MNBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNBA is a nitrobenzamide derivative that has been synthesized through a multi-step process, and its unique chemical structure has been studied extensively for its biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide is not fully understood, but it is believed to act on several molecular targets in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair.
Biochemical and Physiological Effects:
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has been shown to have several biochemical and physiological effects on the body. It has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have low toxicity in animal models. However, 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has some limitations in lab experiments. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide. One potential area of research is the development of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide derivatives that are more water-soluble, which could increase its potential for use in certain experiments. Another area of research is the development of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide and its potential molecular targets in the body.
Synthesemethoden
The synthesis of 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide involves several steps, starting with the reaction of 2-methoxy-5-methylphenol with nitric acid to form 2-methoxy-5-methyl-3-nitrophenol. This compound is then reacted with 4-methoxybenzoyl chloride in the presence of a base to form 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for cancer research. 4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-10-4-6-14(22-2)12(8-10)17-16(19)11-5-7-15(23-3)13(9-11)18(20)21/h4-9H,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIQEWNOFXRMGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-methoxy-5-methylphenyl)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![bis(chloromethyl)[(4-nitrophenoxy)methyl]phosphine oxide](/img/structure/B5850864.png)
![3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5850870.png)
![1-methyl-4-nitro-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5850879.png)
![N-[4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5850884.png)
![2-[(4-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5850887.png)

![6-chloro-2-[2-(pentafluorobenzylidene)hydrazino]nicotinic acid](/img/structure/B5850903.png)






